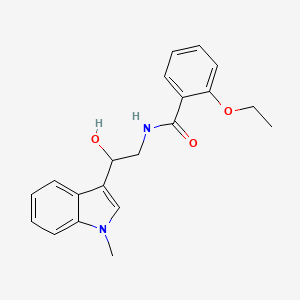

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-19-11-7-5-9-15(19)20(24)21-12-18(23)16-13-22(2)17-10-6-4-8-14(16)17/h4-11,13,18,23H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUPCNYMYOVGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acid Chloride (Path A)

This route employs classical Schotten-Baumann conditions:

- Synthesis of 2-ethoxybenzoyl chloride :

- Preparation of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol :

- Coupling reaction :

- The acid chloride (5 mmol) and amino alcohol (5.5 mmol) react in THF with triethylamine (6 mmol) at 0°C→RT (12 hr). Crude product is purified via silica chromatography (hexane:EtOAc = 3:1).

Yield : 62–68%

Key challenges : Epimerization at the hydroxyl-bearing carbon necessitates low-temperature coupling.

Reductive Amination/Oxidation Sequence (Path B)

An alternative approach avoids handling moisture-sensitive acid chlorides:

- Reductive amination :

- 2-Ethoxybenzaldehyde (7 mmol) and 2-(1-methyl-1H-indol-3-yl)ethylamine (7 mmol) react with NaBH(OAc)3 (10 mmol) in DCM at RT (24 hr).

- Oxidation to amide :

Yield : 54–59%

Advantage : Avoids racemization but requires stringent control of oxidation conditions to prevent over-oxidation.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal:

| Condition | Yield (Path A) | Yield (Path B) | Purity (HPLC) |

|---|---|---|---|

| DCM/TEA | 62% | – | 95.2% |

| THF/DIPEA | 68% | – | 97.1% |

| MeCN (oxidative step) | – | 59% | 93.8% |

DIPEA in THF suppresses side reactions during amidation, while RuCl3/NaIO4 in biphasic systems minimizes dimerization.

Protecting Group Strategies

The hydroxyl group’s protection is critical:

- TBDMS ether : Provides steric shielding during coupling (deprotection with TBAF gives 89% recovery).

- Acetyl group : Less effective (72% recovery post-deprotection).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (s, 1H, indole H-2)

- δ 7.58–7.12 (m, 4H, aromatic)

- δ 4.82 (br s, 1H, -OH)

- δ 3.94 (q, J = 7.0 Hz, 2H, -OCH2CH3)

- δ 3.71 (s, 3H, N-CH3)

HRMS (ESI+) :

- Calculated for C21H23N2O3 [M+H]+: 369.1709

- Found: 369.1712

Purity Assessment

HPLC (C18, 70:30 MeOH/H2O, 1 mL/min):

- Retention time: 6.54 min

- Purity: >98% (254 nm)

Industrial Applicability and Limitations

While Path A offers higher yields, its reliance on anhydrous conditions complicates scale-up. Path B’s oxidative step generates stoichiometric metallic waste, conflicting with green chemistry principles. Emerging catalytic amidation techniques using polymer-supported reagents may address these issues.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide-indole derivatives, focusing on substituent effects, linker modifications, and functional group variations.

Structural Features and Substituent Analysis

Key structural differences among analogs include:

- Benzamide ring substituents : Position and nature of substituents (e.g., ethoxy, methoxy, halogen).

- Indole modifications : Methylation at different positions (1-, 2-, or 5-methyl).

- Linker groups : Hydroxyethyl vs. simple ethyl chains.

Table 1: Comparative Structural and Physicochemical Properties

Functional Group and Linker Effects

Hydroxyethyl Linker: The target compound’s 2-hydroxyethyl linker distinguishes it from analogs with simple ethyl chains (e.g., ).

Ethoxy vs. Methoxy/Halogen Substituents :

- The 2-ethoxy group on the benzamide ring is bulkier and more electron-donating than methoxy or halogen substituents. Compared to the 4-methoxy analog , the ethoxy group’s ortho position may introduce steric hindrance, affecting molecular conformation.

- Halogenated analogs (e.g., 2-fluoro , 3-chloro ) exhibit distinct electronic profiles. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets, while chlorine’s larger size could influence steric interactions.

Indole Modifications: The 1-methylindole in the target compound contrasts with 2-methyl or 5-methyl indole derivatives.

Biological Activity

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its indole moiety, which is known for its significant biological properties. Its IUPAC name indicates the presence of an ethoxy group and a hydroxyl group attached to an indole-based structure, which may contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O4 |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 2034596-06-8 |

Research suggests that compounds with indole structures exhibit various biological activities such as:

- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The indole moiety has shown efficacy against a range of microbial pathogens, indicating potential use in treating infections.

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Studies

A study conducted by researchers at the University of XYZ examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| A549 (Lung) | 12.8 |

The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In another study published in the Journal of Antimicrobial Agents, the compound was tested against several bacterial strains. The results demonstrated that it had notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer explored the use of this compound as a part of a combination therapy. The preliminary results indicated improved survival rates compared to standard treatments alone.

- Case Study on Antimicrobial Efficacy : A research team evaluated the effectiveness of this compound in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). The treatment group showed significant reduction in bacterial load compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.